Lactulose

Description

Properties

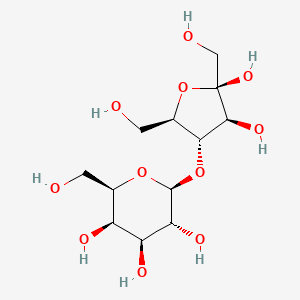

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQLYHFGKNRPGE-FCVZTGTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045833 | |

| Record name | Lactulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lactulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C, 764.0 mg/mL | |

| Record name | Lactulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4618-18-2, 58166-24-8, 58166-25-9 | |

| Record name | Lactulose [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Fructofuranose, 4-O-beta-D-galactopyranosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Lactulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lactulose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Fructose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-LACTULOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XH2P2N8EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lactulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169 °C | |

| Record name | Lactulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lactulose's Mechanism of Action as an Osmotic Laxative: A Technical Guide

Introduction

Lactulose is a synthetic, non-absorbable disaccharide composed of galactose and fructose, widely utilized for the treatment of constipation.[1][2] Its efficacy as a laxative is rooted in its unique physicochemical properties and its interaction with the colonic microbiota. Unlike stimulant laxatives, this compound's action is primarily osmotic, driven by its metabolic breakdown in the large intestine. This guide provides an in-depth exploration of the core mechanisms of this compound, presenting quantitative data from clinical studies, detailing relevant experimental protocols, and visualizing the key pathways and workflows for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The laxative effect of this compound is a multi-step process that begins with its transit through the upper gastrointestinal tract and culminates in physiological changes within the colon. The entire mechanism can be attributed to two interconnected phenomena: its behavior as a non-digestible carbohydrate and its subsequent fermentation by gut bacteria.

Non-Absorption in the Small Intestine

This compound is not hydrolyzed by human intestinal disaccharidases present in the small intestine.[2][3] This is because the β-1,4-glycosidic bond linking its galactose and fructose moieties cannot be cleaved by human digestive enzymes.[1] As a result, this compound passes through the stomach and small intestine essentially unchanged and unabsorbed, arriving in the colon in its intact form.[1][3][4][5]

Colonic Fermentation and Osmotic Shift

Upon reaching the colon, this compound serves as a fermentable substrate for the resident saccharolytic bacteria.[4][5] Gut microbes, particularly beneficial species such as Bifidobacterium and Lactobacillus, possess the necessary enzymes to metabolize this compound.[1][6] This fermentation process yields several key byproducts:

-

Short-Chain Fatty Acids (SCFAs): The primary metabolic products are low molecular weight organic acids, predominantly lactic acid, acetic acid, propionate, and butyrate.[1][3]

-

Gases: The fermentation also produces gases, including hydrogen and methane.[2][3]

These metabolites are central to this compound's laxative effect. The accumulation of unabsorbed this compound and the newly synthesized SCFAs significantly increases the concentration of solutes within the colonic lumen.[7] This creates a hyperosmotic environment, drawing water from the surrounding tissues into the bowel via osmosis.[3][8] The resulting increase in intraluminal water content leads to a softer, more hydrated stool.[9][10]

Stimulation of Peristalsis

The laxative action is further enhanced by two synergistic effects:

-

Acidification: The production of SCFAs, particularly lactic and acetic acids, leads to a significant reduction in the colonic pH.[1][5] This acidic environment is believed to directly stimulate colonic peristalsis, the wave-like muscle contractions that propel fecal matter through the colon.[3][11]

-

Increased Stool Volume: The influx of water into the lumen increases the overall volume and bulk of the stool.[8][12] This distension of the colon wall also acts as a mechanical stimulus, promoting motility and accelerating intestinal transit.[1][8]

The logical flow of this compound's mechanism of action is depicted below.

Quantitative Effects of this compound

Clinical studies have quantified the physiological changes induced by this compound administration. The data highlight its effects on stool parameters, colonic pH, and transit time.

| Parameter | Baseline/Placebo | This compound Treatment | Dose & Duration | Study Population | Reference |

| Fecal pH | 7.0 | 6.4 | 10 g/day for 14 days | Healthy Volunteers | [12] |

| 6.33 | 6.13 | 4 g/day | Healthy Volunteers | [12] | |

| Fecal Water Content | N/A | Increase of 3.5–5.3% | 10 g/day for 14 days | Healthy Volunteers | [12] |

| Defecation Frequency | 0.83 / day | 0.95 / day | 4 g/day | Healthy Volunteers | [12] |

| 1.4 / week (Placebo) | 4.5 / week | 40 g/day (60 ml) for 1 week | Constipated Adults | [13] | |

| Spontaneous Bowel Movements (SBMs) / week (Change from Baseline) | +1.34 (Placebo) | +2.59 | 26 g/day for 1 week | Constipated Adults | [13] |

| +1.34 (Placebo) | +3.10 | 39 g/day for 1 week | Constipated Adults | [13] | |

| Small Bowel Water Content (AUC) | 29.7 L·min (Placebo) | 43.3 L·min | Single Dose | Healthy Volunteers | [14] |

Microbiological Impact and Prebiotic Effect

Beyond its direct osmotic action, this compound is recognized as a prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria.[5][15]

-

Selective Fermentation: this compound promotes the proliferation of health-associated genera like Bifidobacterium and Lactobacillus.[1][6][12]

-

Microbiota Composition Shift: Studies have shown that this compound administration can significantly alter the gut microbial landscape. In one study, a 4 g/day dose increased the ratio of bifidobacteria to total bacteria from 22.4% to 50.5%, while concurrently decreasing the proportion of Bacteroidaceae from 48.4% to 28.8%.[12]

-

Cross-Feeding Mechanisms: The fermentation of this compound initiates a process known as cross-feeding within the microbial community.[8][15] Bifidobacteria and Lactobacilli ferment this compound to produce acetate and lactate.[8] These metabolites are then utilized by other bacterial species, which convert them into butyrate.[1][8] Butyrate is the preferred energy source for colonocytes and plays a crucial role in maintaining gut barrier function.[1][8][12]

This prebiotic activity contributes to the overall therapeutic effect by fostering a healthier gut environment.

Experimental Protocols

The understanding of this compound's mechanism of action is built upon various experimental designs. Below are detailed methodologies for key types of studies cited.

Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Study

This protocol is typical for evaluating the clinical efficacy and safety of a laxative like this compound.[13]

-

Objective: To determine the optimal clinical dose of crystalline this compound for treating chronic constipation in adult patients.

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Adult patients (e.g., ages 20-79) meeting the Rome III criteria for functional constipation. Key exclusion criteria include secondary constipation causes, gastrointestinal surgery, and use of confounding medications.

-

Intervention:

-

Screening/Baseline Period: A 1-week period to collect baseline data on bowel habits without the investigational drug.

-

Randomization: Eligible patients are randomly assigned to one of several treatment arms (e.g., Placebo, this compound 13 g/day , this compound 26 g/day , this compound 39 g/day ).

-

Treatment Period: A 2-week period where patients orally consume their assigned treatment twice daily. Use of rescue medication (e.g., a bisacodyl suppository) is permitted if no bowel movement occurs for 72 hours, and its use is recorded.

-

-

Outcome Measures:

-

Primary Endpoint: Change from baseline in the frequency of spontaneous bowel movements (SBMs) at Week 1. An SBM is defined as a bowel movement occurring without the use of rescue medication in the preceding 24 hours.

-

Secondary Endpoints: Change in SBM frequency at Week 2, stool consistency (assessed via the Bristol Stool Form Scale), percentage of patients with an SBM within 24/48 hours of the first dose, and patient-reported constipation severity.

-

-

Data Analysis: Statistical analysis (e.g., ANCOVA) is used to compare the changes in endpoints between the this compound groups and the placebo group.

In Vivo Assessment of Intestinal Water Content via MRI

This protocol allows for direct, non-invasive visualization of the osmotic effect.[14]

-

Objective: To investigate the mechanism of action of this compound by measuring its effect on small bowel water content (SBWC).

-

Study Design: A double-blind, randomized, placebo-controlled crossover study.

-

Participants: Healthy volunteers without gastrointestinal disease.

-

Procedure:

-

Participants undergo MRI scans on separate occasions after receiving either this compound or a placebo.

-

Imaging: A series of MRI scans are performed over a post-ingestion period (e.g., several hours) to capture dynamic changes. T2-weighted sequences are typically used, as they are sensitive to fluid.

-

Data Acquisition: Images are acquired to measure gastric volume, small bowel volume, and small bowel water content.

-

-

Data Analysis: The volume of fluid in the small bowel is quantified from the MRI images at multiple time points. An Area Under the Curve (AUC) analysis is performed on the SBWC over time to compare the total osmotic effect between the this compound and placebo conditions.

The mechanism of action of this compound as an osmotic laxative is a well-defined, multi-factorial process. Its inability to be absorbed in the small intestine ensures its delivery to the colon, where it is fermented by the microbiota.[2][3] This dual action—the direct osmotic load of the sugar and the subsequent production of osmotically active SCFAs—effectively increases stool water content and volume.[7][8] The concurrent drop in colonic pH stimulates peristalsis, accelerating transit time.[1] Furthermore, its prebiotic properties contribute to a healthier gut microbiome, which may offer synergistic benefits.[15] This comprehensive mechanism, supported by quantitative clinical data, establishes this compound as a reliable and effective agent for the management of constipation.

References

- 1. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Studies of osmotic diarrhea induced in normal subjects by ingestion of polyethylene glycol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]

- 9. The laxative effects of this compound in normal and constipated subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.box [2024.sci-hub.box]

- 11. researchgate.net [researchgate.net]

- 12. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of a crystalline this compound preparation (SK-1202) in Japanese patients with chronic constipation: a randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound selectively stimulates members of the gut microbiota, as determined by multi-modal activity-based sorting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of 4-O-β-D-galactopyranosyl-D-fructose (Lactulose)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and chemical properties of 4-O-β-D-galactopyranosyl-D-fructose, commonly known as lactulose. This compound is a synthetic disaccharide with significant applications in the pharmaceutical and food industries as a prebiotic and for the treatment of constipation and hepatic encephalopathy.[1] This document details various chemical and enzymatic synthesis methodologies, presents key quantitative data in a structured format, and outlines experimental protocols.

Synthesis of this compound

This compound is commercially produced from lactose, a readily available disaccharide from whey.[2] The primary methods for its synthesis are chemical isomerization and enzymatic conversion.

Chemical Synthesis: Alkaline Isomerization of Lactose

The most common commercial method for this compound production is the alkaline isomerization of lactose.[1][3] This process involves the Lobry de Bruyn-Alberda van Ekenstein transformation, where the glucose moiety of lactose is converted to fructose under basic conditions.[4] Various alkaline catalysts are employed to facilitate this reaction, each with distinct advantages and disadvantages regarding yield, byproduct formation, and process complexity.

Commonly used catalysts include:

-

Sodium Hydroxide and Sodium Aluminate: This process involves reacting an aqueous solution of lactose with sodium aluminate at controlled temperatures.[5]

-

Calcium Hydroxide: Used as a catalyst in batch reactions to isomerize lactose.[6]

-

Magnesium Oxide and Sodium Hydrosulphite: This combination serves as an effective epimerizing agent for lactose.[7]

-

Boric Acid: Boric acid can form a complex with this compound, shifting the reaction equilibrium towards the product and minimizing degradation byproducts.[8]

-

Organogermanium Compounds: The addition of compounds like 3-(trihydroxygermyl)propanoic acid (THGP) can significantly increase the conversion of lactose to this compound by forming a complex with this compound and protecting it from alkaline degradation.[4][9]

The chemical synthesis approach, while established, often requires high temperatures and can lead to the formation of undesirable colored byproducts, necessitating extensive purification steps.[1]

-

Preparation of Reaction Mixture: In a two-liter flask equipped with an agitator, dissolve 0.750 kg of lactose and 0.750 g of sodium hydrosulphite in 0.400 kg of deionized water by heating to 95°C.

-

Addition of Catalyst: Add 0.750 g of magnesium oxide to the solution.

-

Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 10 minutes.

-

Cooling and Filtration: Cool the mixture and filter off any unreacted lactose, which can be reused.

-

Purification: Pass the clear solution through a strong cationic resin column followed by a weak anionic resin column to remove ions.

-

Crystallization: The resulting syrup can be further purified by crystallization from ethanol to obtain crystalline this compound. The yield is approximately 35% with respect to the initial lactose.[7]

Table 1: Comparison of Chemical Synthesis Methods for this compound

| Catalyst System | Lactose Concentration | Temperature (°C) | Reaction Time | This compound Yield (%) | Key Byproducts | Reference |

| Sodium Aluminate | 20-50% (w/w) | 25-50 | 6-16 h | 68-85 | Galactose, Tagatose | [5] |

| Magnesium Oxide & Sodium Hydrosulphite | 60-70% (aq. solution) | 90-100 | ~10 min | ~35 | Unreacted Lactose | [7] |

| Boric Acid & NaOH | 1:1 molar ratio with lactose | 70-75 | 40-45 min | ~75 (equilibrium conversion) | Galactose | [8] |

| 3-(trihydroxygermyl)propanoic acid (THGP) & NaOH | 0.88 M | 60 | 20-30 min | ~80 (conversion) | Galactose | [4][10] |

| Electroisomerization | 10% | Ambient | 40 min | 38 | Glucose, Galactose, Fructose | [11] |

Enzymatic Synthesis

Enzymatic methods for this compound synthesis are gaining attention as they are more specific, operate under milder conditions, and are generally more environmentally friendly compared to chemical methods.[3] Two primary enzymatic routes are employed:

In this method, β-galactosidase catalyzes the transfer of a galactosyl group from lactose (the donor) to fructose (the acceptor). This process, known as transgalactosylation, competes with the hydrolysis of lactose. The source of the β-galactosidase is crucial, as it influences the regioselectivity and yield of this compound. Enzymes from Kluyveromyces lactis and Aspergillus oryzae are commonly used.[3][12]

-

Enzyme Immobilization: Immobilize Kluyveromyces lactis β-galactosidase on silica gels via a covalent bonding method.

-

Reaction Mixture Preparation: Prepare a solution containing 40% (w/v) lactose and 20% (w/v) fructose in 50 mM sodium phosphate buffer at pH 7.5.

-

Enzymatic Reaction: Add the immobilized β-galactosidase to the reaction mixture to a final concentration of 12 U/ml. Incubate the reaction at 47°C.

-

Product Analysis: Monitor the formation of this compound using High-Performance Liquid Chromatography (HPLC). Under these conditions, a this compound concentration of 15.80 g/l can be achieved.[13]

Table 2: Enzymatic Synthesis of this compound via Transgalactosylation using β-Galactosidase

| Enzyme Source | Substrate Concentrations | Temperature (°C) | pH | Reaction Time | This compound Concentration (g/L) | Reference |

| Kluyveromyces lactis (permeabilized cells) | 40% (w/v) Lactose, 20% (w/v) Fructose | 60 | 7.0 | 3 h | ~20 | [14] |

| Kluyveromyces lactis (immobilized) | 40% (w/v) Lactose, 20% (w/v) Fructose | 47 | 7.5 | - | 15.80 | [13] |

| Kluyveromyces lactis | 15% (w/v) Lactose, 30% (w/v) Fructose | 50 | - | - | 14.95 | [15] |

| Aspergillus oryzae (immobilized) | 50% (w/w) total sugars (Fructose/Lactose molar ratio of 8) | 50 | 4.5 | Continuous | - | [12] |

Cellobiose 2-epimerase (CE) is a promising enzyme for this compound synthesis as it can directly convert lactose into this compound without the need for an external acceptor substrate like fructose.[16] This simplifies the downstream purification process. The enzyme catalyzes the epimerization of the glucose unit in lactose at the C-2 position, followed by isomerization to form this compound.

-

Biocatalyst Preparation: Use ethanol-permeabilized Escherichia coli cells containing the recombinant Caldicellulosiruptor saccharolyticus cellobiose 2-epimerase.

-

Reaction Mixture: Prepare a solution of 600 g/L lactose in Na2HPO4–NaH2PO4 buffer at pH 7.5.

-

Enzymatic Reaction: Add the whole-cell biocatalyst to a final concentration of 12.5 U/mL. Incubate the reaction at 80°C for 2 hours.

-

Product Yield: Under these conditions, a this compound concentration of approximately 390.59 g/L can be achieved with a conversion yield of 65.1%.[17]

Table 3: Enzymatic Synthesis of this compound using Cellobiose 2-Epimerase

| Enzyme Source | Substrate Concentration | Temperature (°C) | pH | Reaction Time | This compound Concentration (g/L) | Conversion Yield (%) | Reference |

| Caldicellulosiruptor saccharolyticus | 600 g/L Lactose | 80 | 7.5 | 2 h | 390.59 | 65.1 | [17] |

| Clostridium disporicum | - | - | - | - | 496.3 | 72.5 | [16] |

| Caldicellulosiruptor bescii | 50 g/L Whey Permeate | 70 | 7.5 | 24 h | 12.8 | 30 | [18] |

Chemical Properties of this compound

This compound is a white, crystalline, odorless powder with a sweet taste.[19] It is highly soluble in water.

Physicochemical Properties

Table 4: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H22O11 | |

| Molecular Weight | 342.30 g/mol | |

| Melting Point | 169 °C | |

| Solubility in Water | Freely soluble | [20] |

| pKa | ~12.5 | |

| Appearance | White crystalline powder | [19] |

Stability and Degradation

The stability of this compound is dependent on pH and temperature.

-

Thermal Stability: this compound is relatively stable to heat, especially in acidic conditions.[19] However, prolonged heating can lead to degradation. Thermal degradation of this compound can produce fructose and galactose, which can further degrade into compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone.[21][22]

-

pH Stability: this compound is more stable in acidic to neutral conditions. In alkaline solutions, especially at elevated temperatures, it undergoes isomerization and degradation.[23]

-

Storage: this compound solutions should be stored at controlled room temperature and protected from freezing.[20]

The degradation of this compound is a critical consideration in its production and in the formulation of products containing it. The formation of degradation products can impact the purity, efficacy, and safety of the final product.

Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and quantification of this compound and its related sugars (lactose, galactose, fructose, and epilactose).[24][25][26][27] Different HPLC modes and detectors are used depending on the specific requirements of the analysis.

-

Columns: Amine-based columns, ion-exchange columns, and hydrophilic interaction liquid chromatography (HILIC) columns are frequently used.

-

Detectors: Refractive index (RI) detectors are commonly employed for carbohydrate analysis.[26][27]

Visualizing Synthesis Pathways and Workflows

Chemical Synthesis Workflow

Caption: General workflow for the chemical synthesis of this compound.

Enzymatic Synthesis Pathways

Caption: Two primary enzymatic pathways for this compound synthesis.

References

- 1. Abstract 237 - Enzymatic synthesis of this compound from lactose and fructose by commercial β_ Galactosidase from Klyveromyces lactis [skoge.folk.ntnu.no]

- 2. kiche.or.kr [kiche.or.kr]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Alkaline Isomerization of Lactose to this compound in the Presence of an Organogermanium Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6214124B1 - Process for the preparation of a this compound syrup by lactose isomerization - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US4536221A - Process for preparing this compound from lactose, in the form of a syrup or a crystalline product - Google Patents [patents.google.com]

- 8. US5895814A - Continuous process for the production of this compound from lactose using boric acid as a complexsation agent - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Continuous Production of this compound Syrup by Alkaline Isomerization Using an Organogermanium Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Synthesis of this compound in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support [frontiersin.org]

- 13. [PDF] Improvement of this compound synthesis through optimization of reaction conditions with immobilized β-galactosidase | Semantic Scholar [semanticscholar.org]

- 14. This compound production by beta-galactosidase in permeabilized cells of Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. repositorio.ufc.br [repositorio.ufc.br]

- 16. Production of this compound from lactose using a novel cellobiose 2-epimerase from Clostridium disporicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Solution (this compound Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 21. The effect of this compound thermal degradation products on β-lactoglobulin: Linear-, loop-, and cross-link structural modifications and reduced digestibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Rapid HPLC method for monitoring of this compound production with a high yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scribd.com [scribd.com]

- 26. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Physiological Effects of Lactulose on Gut Microbiota Composition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of lactulose on the composition and function of the human gut microbiota. This compound, a synthetic disaccharide, is not hydrolyzed in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by gut bacteria.[1][2] This selective fermentation leads to significant shifts in the microbial community structure, favoring the growth of beneficial bacteria and influencing the production of key metabolites, thereby exerting its physiological effects.[3][4]

Quantitative Effects of this compound on Gut Microbiota Composition

This compound administration consistently demonstrates a significant impact on the abundance of various bacterial taxa. The following tables summarize the quantitative changes observed in key clinical and preclinical studies.

Table 1: Effect of this compound on the Relative Abundance of Bacterial Phyla

| Phylum | Direction of Change | Study Population | Dosage | Duration | Key Findings & Significance | Reference |

| Firmicutes | Increase | C57BL/6J mice | Not specified | 3 weeks | Significantly increased abundance.[5] | [5] |

| Bacteroidetes | Decrease | C57BL/6J mice | Not specified | 3 weeks | Significantly decreased abundance.[5] | [5] |

| Actinobacteria | Increase | C57BL/6J mice | Not specified | 3 weeks | Dramatically increased abundance.[5] | [5] |

| Verrucomicrobia | Increase | C57BL/6J mice | Not specified | 3 weeks | Dramatically increased abundance.[5] | [5] |

| Firmicutes | Increase | Healthy volunteers | Not specified | Not specified | Associated with this compound administration.[6] | [6] |

| Actinobacteria | Increase | Healthy volunteers | Not specified | Not specified | Associated with this compound administration.[6] | [6] |

| Bacteroidetes | Decrease | Healthy volunteers | Not specified | Not specified | Associated with this compound administration.[6] | [6] |

| Fusobacteria | Decrease | Healthy volunteers | Not specified | Not specified | Associated with this compound administration.[6] | [6] |

Table 2: Effect of this compound on the Abundance of Bacterial Genera and Species

| Genus/Species | Direction of Change | Study Population | Dosage | Duration | Key Findings & Significance | Reference |

| Bifidobacterium | Increase | Healthy Japanese adults | 4 g/day | 2 weeks | Percentage of Bifidobacterium significantly higher after 2 days (20.5% vs. 17.1% in placebo, p=0.021).[7] | [7] |

| Bifidobacterium spp. | Increase | Healthy volunteers | 10 g/day | 26-33 days | Mean log10 cells/g feces increased from 8.8 to 9.3.[3] | [3] |

| Bifidobacterium | Increase | Healthy volunteers | 3 g/day | 2 weeks | Significantly increased numbers (P<0.01).[6] | [6] |

| Bifidobacterium | Increase | Acute pancreatitis patients | Not specified | Not specified | Enriched in the this compound group.[8] | [8] |

| Lactobacillus | Increase | C57BL/6J mice | Not specified | 3 weeks | Increased abundance of Lactobacillaceae.[5] | [5] |

| Akkermansia | Increase | C57BL/6J mice | Not specified | 3 weeks | Increased abundance.[5] | [5] |

| Prevotella | Increase | C57BL/6J mice | Not specified | 3 weeks | Increased abundance of Prevotellaceae.[5] | [5] |

| Rikenellaceae | Increase | C57BL/6J mice | Not specified | 3 weeks | Increased abundance.[5] | [5] |

| Helicobacter | Increase | C57BL/6J mice | Not specified | 3 weeks | Increased abundance.[5] | [5] |

| Desulfovibrionaceae | Decrease | C57BL/6J mice | Not specified | 3 weeks | Decreased abundance.[5] | [5] |

| Clostridium spp. | Decrease | Healthy volunteers | 10 g/day | 26-33 days | Significant reduction.[3] | [3] |

| Lecithinase-positive clostridia (including C. perfringens) | Decrease | Healthy volunteers | 3 g/day | 2 weeks | Decreased numbers (P<0.05).[6] | [6] |

| Bacteroidaceae | Decrease | Healthy volunteers | 3 g/day | 2 weeks | Decreased numbers (P<0.05).[6] | [6] |

| Escherichia-Shigella | Decrease | Acute pancreatitis patients | Not specified | Not specified | Abundant in the rhubarb group (control), suggesting a decrease with this compound.[8] | [8] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[3][9] These SCFAs play a crucial role in maintaining gut health.

Table 3: Effect of this compound on Fecal SCFA Concentrations

| SCFA | Direction of Change | Study Model | Dosage | Duration | Key Findings | Reference |

| Total SCFAs | Increase | In vitro model | 2, 3, 4, and 5 g/day | 120 hours | Mean total SCFAs produced were 451, 399, 427, and 471 mmol, respectively, compared to 332 mmol in control.[3][9] | [3][9] |

| Acetate | Increase | In vitro fecal incubation | Not specified | Not specified | Increased production.[10][11] | [10][11] |

| Lactate | Increase | In vitro fecal incubation | Not specified | Not specified | Increased production.[11][12] | [11][12] |

| C4-C6 fatty acids (butyrate, valerate, caproate) | Decrease | In vitro fecal incubation with blood | Not specified | Not specified | Production was completely inhibited.[10][11] | [10][11] |

| Branched-chain SCFAs (BCFAs) | Decrease | C57BL/6J mice | Not specified | 3 weeks | Decreased abundance.[5][13] | [5][13] |

| Total SCFAs | Increase | Acute pancreatitis patients | Not specified | Not specified | Remarkably increased after treatment.[8] | [8] |

Experimental Protocols

The following sections detail the typical methodologies employed in studies investigating the effects of this compound on the gut microbiota.

In Vivo Animal Studies

-

Diet and this compound Administration: Mice are fed a standard chow diet. This compound is administered via oral gavage or mixed in the drinking water.[14]

-

Fecal Sample Collection: Fecal samples are collected at baseline and at specified time points throughout the study.[5][13]

-

Microbiota Analysis (16S rRNA Gene Sequencing):

-

DNA Extraction: Total bacterial DNA is extracted from fecal samples using commercial kits.

-

PCR Amplification: The V3-V4 or other variable regions of the 16S rRNA gene are amplified using specific primers.

-

Sequencing: The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Data Analysis: Sequences are processed using bioinformatics pipelines (e.g., QIIME) to classify operational taxonomic units (OTUs) and determine the relative abundance of different bacterial taxa.

-

-

SCFA Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Fecal samples are homogenized, acidified, and extracted with an organic solvent (e.g., diethyl ether).

-

Derivatization: The extracted SCFAs may be derivatized to enhance their volatility for GC analysis.

-

GC-MS Analysis: The prepared samples are injected into a GC-MS system for separation and quantification of individual SCFAs.[5][13]

-

Human Clinical Trials

-

Study Design: Randomized, double-blind, placebo-controlled crossover or parallel-group designs are often employed.[7][15]

-

Participants: Healthy volunteers or patients with specific conditions (e.g., constipation, hepatic encephalopathy) are recruited.[7][8]

-

Intervention: Participants receive a specified daily dose of this compound or a placebo for a defined period.[7][15]

-

Sample Collection: Fecal samples are collected at baseline, during, and after the intervention period.[15]

-

Microbiota and SCFA Analysis: The methodologies are similar to those described for animal studies (16S rRNA gene sequencing and GC-MS).

In Vitro Fermentation Models

-

Fecal Slurry Batch Cultures: Fresh fecal samples from healthy donors are diluted in an anaerobic medium and incubated with this compound. Samples are collected over time to analyze changes in microbiota composition and SCFA production.[12]

-

Continuous Culture Systems (e.g., SHIME): These models simulate the different regions of the human colon and allow for the long-term study of the effects of this compound on a stable microbial community.[16]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through a series of interconnected mechanisms within the colon.

Caption: Mechanism of action of this compound in the colon.

The fermentation of this compound by saccharolytic bacteria leads to the production of SCFAs, which in turn lowers the colonic pH.[1][2] This acidic environment inhibits the growth of proteolytic and pathogenic bacteria while promoting the proliferation of beneficial species like Bifidobacterium and Lactobacillus.[4] The lower pH also facilitates the conversion of ammonia (NH3) to the less absorbable ammonium ion (NH4+), which is then excreted, a key mechanism in the treatment of hepatic encephalopathy.[1][2] Furthermore, the unfermented this compound and the resulting metabolites increase the osmotic pressure in the colon, leading to water retention and a laxative effect.[4]

Experimental and Logical Workflow

The investigation of this compound's effects on the gut microbiota typically follows a structured workflow, from initial hypothesis to data interpretation.

Caption: A typical experimental workflow for studying this compound's effects.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]

- 4. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Ingestion Induces a Rapid Increase in Genus Bifidobacterium in Healthy Japanese: A Randomised, Double-Blind, Placebo-Controlled Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound regulates gut microbiota dysbiosis and promotes short-chain fatty acids production in acute pancreatitis patients with intestinal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. Effect of this compound on short-chain fatty acids and lactate production and on the growth of faecal flora, with special reference to Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Modulates the Structure of Gut Microbiota and Alleviates Colitis-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

The Prebiotic Efficacy of Lactulose in Modulating Bifidobacterium and Lactobacillus Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactulose, a synthetic disaccharide composed of galactose and fructose, is a well-established prebiotic known for its selective stimulation of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[1][2][3] This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to the use of this compound as a prebiotic. It summarizes key findings from both in vitro and clinical studies, presenting data in a structured format to facilitate comparison and further research. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to offer a comprehensive resource for professionals in the field.

Introduction

This compound is not hydrolyzed by human intestinal enzymes, allowing it to reach the colon intact where it is fermented by the gut microbiota.[1][2] This selective fermentation leads to a range of health benefits, including the modulation of the gut microbiome, production of short-chain fatty acids (SCFAs), and inhibition of pathogenic bacteria.[4][5] At low doses, typically ranging from 1 to 10 g/day , this compound exerts a significant prebiotic effect, distinct from its laxative properties observed at higher doses.[1][6][7] This guide focuses on the prebiotic role of this compound, with a specific emphasis on its bifidogenic and lactogenic properties.

Mechanism of Action

The primary mechanism of this compound's prebiotic action is its fermentation by saccharolytic bacteria in the colon. Bifidobacterium and Lactobacillus species possess the necessary enzymatic machinery, such as β-galactosidase, to metabolize this compound.[3] This fermentation process yields various metabolic end-products, most notably SCFAs like acetate, butyrate, and lactate.[2][7] The production of these acids lowers the colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria and promoting the proliferation of beneficial acid-tolerant species.[8] Acetate, the most abundant SCFA produced from this compound fermentation, is believed to play a role in immune regulation.[1][5]

Signaling Pathway of this compound Metabolism

The metabolic pathway of this compound fermentation by gut microbiota is a key aspect of its prebiotic effect. The following diagram illustrates this process.

Caption: Metabolic pathway of this compound in the colon.

Quantitative Data from In Vitro and In Vivo Studies

Numerous studies have quantified the impact of this compound on the gut microbiota. The following tables summarize the key findings.

Table 1: Effect of this compound on Bifidobacterium and Lactobacillus in Human Clinical Trials

| Study Participants | This compound Dose | Duration | Change in Bifidobacterium | Change in Lactobacillus | Citation(s) |

| Healthy Volunteers | 20 g/day | 4 weeks | Significant increase (1.4 log CFU) | Significant increase (0.7 log CFU) | [1][4] |

| Healthy Postmenopausal Volunteers | 10 g/day | 7 days | Promoted growth | - | [1][4] |

| Healthy Japanese Women | 1, 2, and 3 g/day | 2 weeks | Significant increase | - | [9] |

| Healthy Volunteers | 3 g/day | 2 weeks | Significant increase | No significant change | [2][10] |

Table 2: Effect of this compound in In Vitro Models

| In Vitro Model | This compound Dose | Duration | Change in Bifidobacterium | Change in Lactobacillus | Key Findings | Citation(s) |

| Computer-controlled model of the human large intestine (TIM-2) | 5 g/day | 5 days | Increased relative abundance | Increased relative abundance | Full prebiotic effect observed at 5g/day. | [2][7] |

| Fecal samples from postmenopausal volunteers | 10 g/day | 48 hours | - | Promoted growth | Also promoted Enterococcus spp. growth. | [1][4] |

| Fecal incubation system | Not specified | Not specified | - | - | This compound was converted to acetate only. | [11] |

Table 3: Effect of this compound on Short-Chain Fatty Acid (SCFA) Production (In Vitro)

| In Vitro Model | This compound Dose | Duration | Total SCFAs | Key Observations | Citation(s) |

| Computer-controlled model of the human large intestine | 2 g/day | 120 hours | 451 (± 3) mmol | Increased acetate. | [1][4] |

| Computer-controlled model of the human large intestine | 3 g/day | 120 hours | 399 (± 21) mmol | Increased butyrate. | [1][4] |

| Computer-controlled model of the human large intestine | 4 g/day | 120 hours | 427 (± 76) mmol | Reduction in ammonia. | [1][4] |

| Computer-controlled model of the human large intestine | 5 g/day | 120 hours | 471 (± 12) mmol | - | [1][4] |

| Control (no this compound) | - | 120 hours | 332 (± 34) mmol | - | [1][4] |

Experimental Protocols

In Vitro Fermentation Model (TIM-2 System)

The TNO intestinal model (TIM-2) is a computer-controlled system that simulates the conditions of the proximal large intestine.[2][12]

-

Inoculum: A standardized, high-density microbiota from human feces is used to inoculate the system.[2]

-

Medium: A nutrient medium simulating ileal effluent is continuously supplied.

-

This compound Administration: this compound is added daily to the system at the desired concentration (e.g., 2-5 g/day ).[2][7]

-

Sampling: Samples are collected from the lumen at various time points (e.g., 0 and 120 hours) for analysis.[2]

-

Analysis:

Experimental Workflow for an In Vitro Study

Caption: A typical experimental workflow for an in vitro study.

Human Clinical Trial Protocol (Open-Label, Before-After Trial)

This design is often used to assess the prebiotic effects of a substance in a human population.[9]

-

Subject Recruitment: Healthy volunteers meeting specific inclusion criteria (e.g., defecation frequency) are recruited.[9]

-

Study Design: The trial typically includes a pre-observation period, an intervention period with daily this compound ingestion, and a washout period.[9]

-

Intervention: Participants consume a specified low dose of this compound (e.g., 1-3 g/day ) for a defined period (e.g., 2 weeks).[9]

-

Data Collection:

-

Dietary Records: Participants maintain diaries to record their dietary intake.

-

Fecal Samples: Fecal samples are collected before and after the intervention period for microbiota analysis.[9]

-

-

Analysis:

Experimental Workflow for a Human Clinical Trial

Caption: Workflow for a human clinical trial.

Logical Relationship of this compound's Prebiotic Effect

The consumption of this compound initiates a cascade of events in the gastrointestinal tract, leading to its observed health benefits.

Caption: Logical flow of this compound's prebiotic effects.

Conclusion

This compound, when administered at low doses, serves as a potent prebiotic, selectively fostering the growth of beneficial Bifidobacterium and Lactobacillus species. This modulation of the gut microbiota, coupled with the production of SCFAs, contributes to a healthier gut environment. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the prebiotic potential of this compound for improved human health. The consistent findings across both in vitro and clinical studies underscore the reliability of this compound as a bifidogenic and lactogenic agent.

References

- 1. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-Dependent Prebiotic Effect of this compound in a Computer-Controlled In Vitro Model of the Human Large Intestine [mdpi.com]

- 3. prebioticassociation.org [prebioticassociation.org]

- 4. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]

- 5. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - White Rose Research Online [eprints.whiterose.ac.uk]

- 6. The prebiotic potential of this compound: A review [phytopharmajournal.com]

- 7. Dose-Dependent Prebiotic Effect of this compound in a Computer-Controlled In Vitro Model of the Human Large Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A study of the prebiotic effect of this compound at low dosages in healthy Japanese women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Lactulose: A Technical Guide to its Minimal Absorption in the Small Intestine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactulose is a synthetic disaccharide composed of galactose and fructose, linked by a β-1,4-glycosidic bond that is resistant to hydrolysis by human small intestinal enzymes.[1] This inherent resistance to digestion and subsequent minimal absorption in the upper gastrointestinal tract are central to its pharmacokinetic profile and therapeutic mechanisms of action. This technical guide provides an in-depth exploration of the pharmacokinetics of this compound, with a specific focus on its limited absorption in the small intestine. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of this compound

The disposition of this compound in the human body is characterized by poor absorption, limited distribution, metabolism primarily by colonic microflora, and subsequent excretion of its metabolites.

Absorption

Oral administration of this compound results in negligible absorption in the small intestine. It is estimated that less than 3% of an orally administered dose is absorbed systemically.[1][2] This poor absorption is a direct consequence of the absence of a specific β-galactosidase in the human intestinal brush border to hydrolyze the this compound molecule.[3] The small amount of this compound that is absorbed is believed to occur via passive diffusion through the paracellular pathway.[4]

Distribution

Due to its minimal absorption, the volume of distribution of this compound is negligible.[2] The vast majority of the administered dose remains within the gastrointestinal lumen, where it exerts its primary pharmacological effects.

Metabolism

This compound that is not absorbed in the small intestine transits to the colon, where it is extensively metabolized by the resident bacterial flora.[1][5] Commensal bacteria, particularly species of Bifidobacterium and Lactobacillus, possess the necessary enzymes to ferment this compound.[6][7] This fermentation process breaks down this compound into monosaccharides (galactose and fructose) and subsequently into short-chain fatty acids (SCFAs), primarily lactic acid, acetic acid, and butyric acid, along with gases such as hydrogen and methane.[5][8]

Excretion

The small fraction of this compound that is absorbed is excreted unchanged in the urine, typically within 24 hours.[1] The metabolites produced in the colon, the SCFAs, are partially absorbed by the colonic mucosa and utilized as an energy source by colonocytes, while the remainder is excreted in the feces.[8]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of this compound.

Table 1: this compound Absorption and Excretion

| Parameter | Value | Reference |

| Oral Bioavailability | < 3% | [1][2] |

| Urinary Excretion (unchanged drug) | ≤ 3% within 24 hours | [1] |

Table 2: Major Colonic Metabolites of this compound

| Metabolite | Producing Bacteria (Examples) | Physiological Effect | Reference |

| Lactic Acid | Lactobacillus spp., Bifidobacterium spp. | Acidification of colonic lumen | [5][8] |

| Acetic Acid | Bifidobacterium spp. | Systemic energy source, acidification | [8][9] |

| Butyric Acid | Butyrate-producing bacteria (from lactate) | Primary energy source for colonocytes | [8] |

Experimental Protocols

The minimal absorption of this compound is often assessed using the this compound/mannitol intestinal permeability test. This dual-sugar assay relies on the differential absorption of the two non-metabolized sugars. Mannitol, a monosaccharide, is readily absorbed through the small intestine, while the larger disaccharide, this compound, is poorly absorbed. The ratio of their urinary excretion provides an index of intestinal permeability.

Protocol for this compound/Mannitol Intestinal Permeability Test

Objective: To assess small intestinal permeability by measuring the urinary excretion of orally administered this compound and mannitol.

Materials:

-

This compound powder

-

Mannitol powder

-

Distilled water

-

Urine collection containers

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Patient Preparation:

-

Administration of Sugar Solution:

-

Urine Collection:

-

Sample Preparation and Analysis:

-

Aliquots of the collected urine are prepared for analysis.

-

The concentrations of this compound and mannitol in the urine are quantified using a validated HPLC or LC-MS/MS method.[1]

-

Protocol for Urinary this compound and Mannitol Analysis by HPLC-MS/MS

Objective: To quantify the concentration of this compound and mannitol in urine samples.

Instrumentation and Reagents:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column[2]

-

Acetonitrile (ACN)

-

Ammonium acetate or other suitable buffer

-

This compound and mannitol analytical standards

-

Internal standard (e.g., raffinose or isotopically labeled this compound/mannitol)[12]

Procedure:

-

Sample Preparation:

-

Chromatographic Separation:

-

Inject the prepared sample onto the HILIC column.

-

Elute the analytes using a gradient of ACN and an aqueous buffer.[12]

-

-

Mass Spectrometric Detection:

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound and mannitol standards.

-

Calculate the concentration of this compound and mannitol in the urine samples based on the peak area ratios of the analytes to the internal standard.

-

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound pharmacokinetics.

Caption: Overview of this compound Pharmacokinetics.

Caption: Colonic Metabolism of this compound.

Caption: Intestinal Permeability Study Workflow.

Conclusion

The pharmacokinetic profile of this compound is fundamentally defined by its minimal absorption in the small intestine. This characteristic ensures that the majority of the administered dose reaches the colon, where it is fermented by the gut microbiota to produce therapeutically active metabolites. A thorough understanding of these pharmacokinetic principles, supported by robust experimental methodologies, is crucial for the continued development and optimization of this compound-based therapies and for its application as a diagnostic tool in assessing intestinal permeability.

References

- 1. Simultaneous HPLC determination with light-scattering detection of this compound and mannitol in studies of intestinal permeability in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Influence of chronic this compound ingestion on the colonic metabolism of this compound in man (an in vivo study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantifying this compound and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. A Simple, Robust, and Convenient HPLC Assay for Urinary this compound and Mannitol in the Dual Sugar Absorption Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bifidobacteria metabolize this compound to optimize gut metabolites and prevent systemic infection in liver disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Rapid and simultaneous determination of this compound and mannitol in urine, by HPLC with pulsed amperometric detection, for use in studies of intestinal permeability. | Semantic Scholar [semanticscholar.org]

- 11. This compound:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of an LC-MS/MS Method for Urinary this compound and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Role of Lactulose in the Production of Short-Chain Fatty Acids: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactulose, a synthetic disaccharide composed of galactose and fructose, serves as a potent prebiotic, modulating the gut microbiota and promoting the production of short-chain fatty acids (SCFAs). Unmetabolized by human intestinal enzymes, this compound arrives in the colon intact, where it is selectively fermented by saccharolytic bacteria.[1][2][3] This fermentation process yields significant quantities of SCFAs, primarily acetate, propionate, and butyrate, which exert a myriad of beneficial effects on host physiology. This technical guide provides an in-depth analysis of the mechanisms underlying this compound-mediated SCFA production, detailed experimental protocols for their quantification, a summary of quantitative data from various studies, and an exploration of the key signaling pathways activated by these microbial metabolites.

Biochemical Pathway of this compound Fermentation

This compound is not hydrolyzed in the human small intestine due to the absence of corresponding disaccharidases.[3] Upon reaching the colon, it becomes a substrate for a range of commensal bacteria, most notably Bifidobacterium and Lactobacillus species.[2][4] The fermentation of this compound to SCFAs is a complex anaerobic process involving multiple bacterial species and enzymatic steps.

The primary pathway involves the hydrolysis of the β-1,4-glycosidic bond in this compound by bacterial β-galactosidases, releasing fructose and galactose. These monosaccharides are then catabolized through various fermentation pathways, principally glycolysis, to pyruvate. Pyruvate, in turn, is converted into different end-products, including acetate, propionate, and butyrate, as well as lactate. Lactic acid can be further metabolized by other colonic bacteria into butyrate.[2] This metabolic activity leads to a reduction in colonic pH, which further influences the composition and activity of the gut microbiota.[1]

Quantitative Data on SCFA Production from this compound

The administration of this compound has been shown to increase the production of SCFAs in a dose-dependent manner across various study models. The following tables summarize the quantitative findings from in vitro, animal, and human studies.

Table 1: In Vitro Studies on this compound Fermentation and SCFA Production

| Study | Model System | This compound Dosage | Acetate | Propionate | Butyrate | Total SCFAs | Reference |

| Bothe et al., 2017 | TIM-2 (in vitro model of the human large intestine) | 2 g/day | Increased | No significant change | Increased | 451 ± 3 mmol | [5] |

| Bothe et al., 2017 | TIM-2 (in vitro model of the human large intestine) | 3 g/day | Increased | No significant change | Increased | 399 ± 21 mmol | [5] |

| Bothe et al., 2017 | TIM-2 (in vitro model of the human large intestine) | 4 g/day | Increased | No significant change | Increased | 427 ± 76 mmol | [5] |

| Bothe et al., 2017 | TIM-2 (in vitro model of the human large intestine) | 5 g/day | Increased | No significant change | Increased | 471 ± 12 mmol | [5] |

| Ito et al., 1997 | In vitro fecal incubation | Not specified | Increased | Not reported | Decreased (iC4-nC6) | Not reported | [6] |

Table 2: Animal Studies on this compound Administration and SCFA Production

| Study | Animal Model | This compound Dosage | Acetate (mg/kg feces) | Propionate (mg/kg feces) | Butyrate (mg/kg feces) | Total SCFAs (mg/kg feces) | Reference |

| Zhu et al., 2018 | C57BL/6J mice | 2.5 g/kg/day | No significant change | No significant change | No significant change | No significant change | [3] |

| Altered Intestinal Production... | Dogs | 0.67 g/kg/day | Significantly increased | Significantly increased | No significant change | Significantly increased | [7] |

Table 3: Human Studies on this compound Ingestion and SCFA Levels

| Study | Population | This compound Dosage | Acetate (µM in serum) | Propionate (µM in serum) | Butyrate (µM in serum) | Total SCFAs (µM in serum) | Reference |

| Low serum levels... | Healthy Controls | Single dose | 195.4 ± 43.7 | 12.0 ± 1.5 | 16.7 ± 3.2 | 285.9 ± 45.1 | [8] |

| Low serum levels... | IBS Patients | Single dose | 157.2 ± 37.2 | 10.2 ± 1.2 | 13.3 ± 4.5 | 228.0 ± 43.9 | [8] |

| Portal and peripheral... | Patients at surgery | 10 g caecal instillation | Peak: 240.9 ± 142.2 (portal) | Peak: 39.0 ± 17.8 (portal) | Peak: 26.9 ± 17.6 (portal) | Not reported | [9] |

| Terada et al., 1992 | Healthy volunteers | 3 g/day | Not quantified | Not quantified | Not quantified | Increased fecal levels | [10] |

Experimental Protocols

In Vitro Fermentation of this compound with Human Fecal Microbiota

This protocol describes a general procedure for assessing the fermentability of this compound by human gut microbiota in a batch culture system.

-

Preparation of Fecal Inoculum:

-

Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

-

Within 2 hours of collection, homogenize the fecal sample (1:10 w/v) in an anaerobic phosphate-buffered saline (PBS) solution.

-

Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

-

-

Fermentation Medium:

-

Prepare a basal fermentation medium containing peptone water, yeast extract, and a reducing agent such as L-cysteine HCl to maintain anaerobic conditions.

-

Sterilize the medium by autoclaving.

-

-

Fermentation Setup:

-

In an anaerobic chamber, dispense the fermentation medium into sterile culture tubes or vessels.

-

Add the this compound substrate to the desired final concentration (e.g., 1-2% w/v).

-

Inoculate the medium with the prepared fecal slurry (typically 10% v/v).

-

Seal the vessels and incubate at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).

-

-

Sampling and Analysis:

-

At designated time points, collect aliquots of the fermentation broth for SCFA analysis.

-

Immediately stop microbial activity in the collected samples, for example, by adding a quenching agent or by rapid freezing.

-

Centrifuge the samples to pellet bacterial cells and debris.

-

Analyze the supernatant for SCFA concentrations using GC-MS or LC-MS/MS.

-

References

- 1. news-medical.net [news-medical.net]

- 2. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of short-chain fatty acids in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effect of this compound on short-chain fatty acids and lactate production and on the growth of faecal flora, with special reference to Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Altered Intestinal Production of Volatile Fatty Acids in Dogs Triggered by this compound and Psyllium Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low serum levels of short-chain fatty acids after this compound ingestion may indicate impaired colonic fermentation in patients with irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Portal and peripheral blood short chain fatty acid concentrations after caecal this compound instillation at surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Impact of Lactulose on Intestinal pH and Ammonia Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactulose, a synthetic disaccharide, is a cornerstone therapy for hepatic encephalopathy (HE), a condition characterized by hyperammonemia. Its efficacy stems from a multi-faceted mechanism of action centered on the modulation of the gut microbiome, a reduction in intestinal pH, and the subsequent decrease in systemic ammonia levels. This technical guide provides an in-depth analysis of the core mechanisms of this compound, presenting quantitative data on its effects, detailing relevant experimental protocols, and visualizing the key pathways involved.

Core Mechanism of Action

This compound is not hydrolyzed by human intestinal enzymes and thus reaches the colon intact.[1] In the colon, it is fermented by saccharolytic bacteria into various metabolites, primarily short-chain fatty acids (SCFAs) like lactic acid, acetic acid, and formic acid.[2][3] This metabolic process underpins the therapeutic effects of this compound.

Intestinal pH Reduction

The production of SCFAs leads to a significant decrease in the luminal pH of the colon.[2][4] This acidification of the intestinal environment is a critical step in the mechanism of ammonia reduction.

Ammonia Trapping and Reduction

The lower colonic pH facilitates the conversion of diffusible ammonia (NH3) into the non-absorbable ammonium ion (NH4+).[1][3][4] This process, known as "ammonia trapping," effectively prevents the absorption of ammonia into the portal circulation.[1][5] Furthermore, the acidic environment is less favorable for urease-producing bacteria, which are major contributors to intestinal ammonia production.[5] this compound promotes the growth of non-urease producing bacteria such as Lactobacillus and Bifidobacterium.[1][2]

Osmotic Laxative Effect

As a non-absorbable sugar, this compound exerts an osmotic effect, drawing water into the intestinal lumen.[1][3] This increases stool volume and softness, leading to a cathartic effect that accelerates the transit of colonic contents, thereby reducing the time available for ammonia absorption.[1][5]

Modulation of Gut Microbiota and Nitrogen Metabolism

This compound acts as a prebiotic, selectively stimulating the growth of beneficial gut bacteria.[6][7] These bacteria utilize ammonia as a nitrogen source for their own protein synthesis, further contributing to the reduction of free ammonia in the gut.[4][8] This leads to an overall increase in fecal nitrogen excretion.[8][9]

Quantitative Data

The administration of this compound results in measurable changes in intestinal pH and blood ammonia levels. The following tables summarize key quantitative findings from various studies.

| Parameter | Baseline Value | Post-Lactulose Value | Percentage Change | Citation |

| Blood Ammonia | Varies by patient condition | Varies by patient condition | 25-50% reduction | [4][10][11] |

| Urea Production | Not specified | Not specified | 24% decrease (p < 0.005) | [9] |

| Fecal Nitrogen | Not specified | Not specified | Two- to threefold increase | [9] |

Table 1: Quantitative Impact of this compound on Ammonia and Nitrogen Metabolism

| Study Parameter | Day 1 | Day 8 | p-value | Citation |

| Cecal Fluid pH (lower level) | Higher | Lower | < 0.05 | [12] |

| Cecal Lactic Acid | Lower | Higher | < 0.001 | [12] |

| Cecal Acetic Acid | Lower | Higher | < 0.0001 | [12] |

| Fecal pH (in healthy volunteers) | ~7.0 | ~6.4 | Not specified | [13] |

Table 2: Impact of Chronic this compound Administration on Intestinal pH and SCFA Production

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the literature to assess the impact of this compound.

Measurement of Intestinal pH

Protocol: In vivo Radiotelemetry

-

Subjects: Healthy volunteers or patients with relevant conditions.

-

Device: A pH-sensitive radiotelemetry capsule is ingested by the subject.

-

Procedure: The capsule continuously measures and transmits pH data as it travels through the gastrointestinal tract.

-

This compound Administration: A standardized dose of this compound is administered orally.

-

Data Collection: pH readings are recorded from the ileum, proximal colon, and distal colon.

-

Analysis: Changes in pH profiles before and after this compound administration are compared to a control group or baseline measurements.[14][15]